[(2,5-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a combination of fluorinated phenyl and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorinated phenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Final amination step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Agrochemicals: It is investigated for its potential use as a fungicide or herbicide due to its ability to interact with specific biological pathways in plants.
Mechanism of Action
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(2,4-difluorophenyl)(pyridin-3-yl)methylamine: This compound shares a similar fluorinated phenyl group but differs in the presence of a pyridine ring instead of a pyrazole ring.
(2,5-dichlorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: This compound is similar but has chlorine atoms instead of fluorine atoms on the phenyl ring.
Uniqueness
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both fluorinated phenyl and pyrazole moieties, which confer specific electronic and steric properties that can enhance its interaction with biological targets and improve its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C14H17F2N3 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-13(5-6-18-19)9-17-8-11-7-12(15)3-4-14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
InChI Key |
OTTVTOZSKQHQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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